Cas no 37675-33-5 (3-bromoprop-2-en-1-ol)

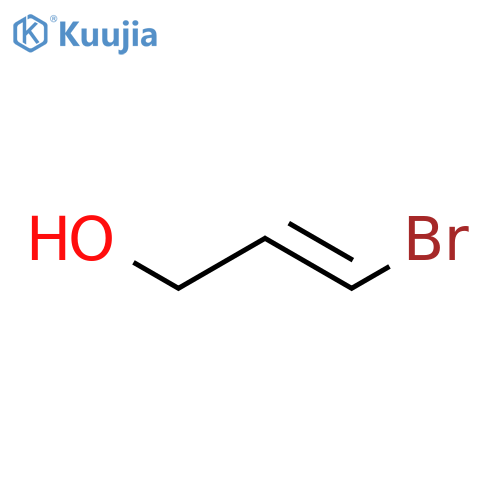

3-bromoprop-2-en-1-ol structure

商品名:3-bromoprop-2-en-1-ol

3-bromoprop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-bromoprop-2-en-1-ol

- 662-216-7

- (2E)-3-bromo-2-propen-1-ol

- 2-propen-1-ol, 3-bromo-, (2E)-

- AKOS024434214

- 822-397-7

- (E)-3-bromoprop-2-en-1-ol

- SCHEMBL193556

- 37428-55-0

- EN300-1699146

- 37675-33-5

- 3-BROMO-2-PROPEN-1-OL

- (2E)-3-bromoprop-2-en-1-ol

- 2-Propen-1-ol, 3-bromo-

- 3-bromoallyl alcohol

- EN300-218469

-

- MDL: MFCD00154035

- インチ: InChI=1S/C3H5BrO/c4-2-1-3-5/h1-2,5H,3H2/b2-1+

- InChIKey: JVADCGLQZLOZJL-OWOJBTEDSA-N

計算された属性

- せいみつぶんしりょう: 135.95238Da

- どういたいしつりょう: 135.95238Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 33.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-bromoprop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-218469-0.05g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 0.05g |

$636.0 | 2023-09-16 | ||

| Enamine | EN300-218469-0.1g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 0.1g |

$666.0 | 2023-09-16 | ||

| Enamine | EN300-218469-0.5g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 0.5g |

$726.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425483-1g |

3-Bromoprop-2-en-1-ol |

37675-33-5 | 98% | 1g |

¥6624.00 | 2024-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425483-2.5g |

3-Bromoprop-2-en-1-ol |

37675-33-5 | 98% | 2.5g |

¥14994.00 | 2024-05-16 | |

| Enamine | EN300-218469-5.0g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-218469-2.5g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 2.5g |

$1483.0 | 2023-09-16 | ||

| Enamine | EN300-218469-1.0g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-218469-10.0g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 10g |

$3929.0 | 2023-06-04 | ||

| Enamine | EN300-218469-0.25g |

3-bromoprop-2-en-1-ol |

37675-33-5 | 0.25g |

$696.0 | 2023-09-16 |

3-bromoprop-2-en-1-ol 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

37675-33-5 (3-bromoprop-2-en-1-ol) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 4964-69-6(5-Chloroquinaldine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量